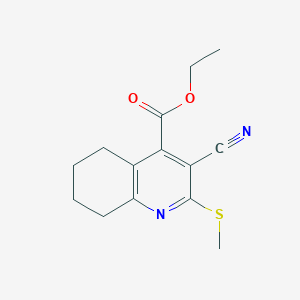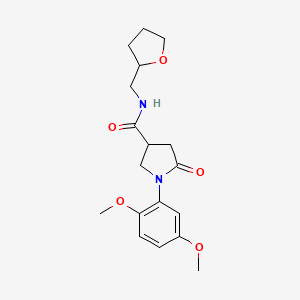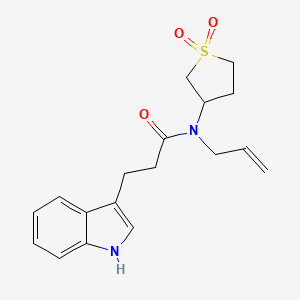
N-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(1H-indol-3-yl)propanamide
Overview
Description
N-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(1H-indol-3-yl)propanamide, also known as ALDA-1, is a small molecule compound that has gained attention for its potential therapeutic applications. ALDA-1 is a selective activator of aldehyde dehydrogenase 2 (ALDH2), an enzyme that plays a critical role in the metabolism of ethanol and other aldehydes.
Mechanism of Action
N-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(1H-indol-3-yl)propanamide selectively activates ALDH2, which is responsible for the metabolism of toxic aldehydes generated during oxidative stress. ALDH2 also plays a critical role in the metabolism of ethanol, and its activation by this compound has been shown to reduce the toxic effects of ethanol and its metabolites. This compound has also been shown to activate other enzymes such as AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1), which are involved in cellular energy metabolism and stress response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and cell cultures. These effects include reducing oxidative stress, improving mitochondrial function, increasing cellular energy metabolism, reducing inflammation, and improving cellular survival. This compound has also been shown to improve cognitive function, reduce brain damage, protect the heart from ischemia-reperfusion injury, and inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
N-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(1H-indol-3-yl)propanamide has several advantages for lab experiments, including its high selectivity for ALDH2, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its relatively low potency, its short half-life, and its instability in aqueous solutions.
Future Directions
There are several future directions for the study of N-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(1H-indol-3-yl)propanamide. One direction is to develop more potent and stable analogs of this compound that can be used for therapeutic applications. Another direction is to study the effects of this compound in different animal models and cell cultures to further understand its mechanisms of action. Additionally, the potential use of this compound in combination with other drugs or therapies should be explored. Finally, the clinical efficacy and safety of this compound should be evaluated in human trials.
Scientific Research Applications
N-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(1H-indol-3-yl)propanamide has been studied for its potential therapeutic applications in various fields such as neurology, cardiology, and oncology. In neurology, this compound has been shown to improve cognitive function and reduce brain damage in animal models of stroke and Alzheimer's disease. In cardiology, this compound has been shown to protect the heart from ischemia-reperfusion injury and improve cardiac function. In oncology, this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy.
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-(1H-indol-3-yl)-N-prop-2-enylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-2-10-20(15-9-11-24(22,23)13-15)18(21)8-7-14-12-19-17-6-4-3-5-16(14)17/h2-6,12,15,19H,1,7-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKXEYHUKZPZAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1CCS(=O)(=O)C1)C(=O)CCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



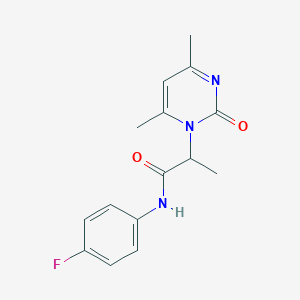
![3-(3-methoxyphenyl)-5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B4419579.png)
![N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B4419586.png)
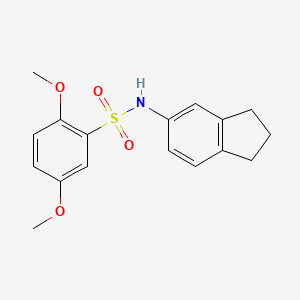
![2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B4419594.png)
![1-methyl-N-[4-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B4419605.png)
![1-allyl-N-[4-(methylthio)benzyl]-1H-tetrazol-5-amine](/img/structure/B4419611.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]propanamide](/img/structure/B4419615.png)
![2-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4419626.png)
![N-{2-[(methylamino)carbonyl]phenyl}glycine](/img/structure/B4419630.png)
![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-bicyclo[2.2.1]hept-2-ylacetamide](/img/structure/B4419638.png)
![2-[4-(2-furoyl)piperazin-1-yl]-7-(2-furyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419644.png)
